molecular formula C7H7Cl2N B1297776 3,5-Dichlorobenzylamine CAS No. 39989-43-0

3,5-Dichlorobenzylamine

Cat. No.: B1297776
CAS No.: 39989-43-0
M. Wt: 176.04 g/mol
InChI Key: ICIJWOWQUHHETJ-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzylamine is an organic compound with the molecular formula C7H7Cl2N. It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 5 positions, and an amine group attached to the benzyl position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

3,5-Dichlorobenzylamine plays a significant role in biochemical reactions, particularly as a modulator of certain enzymes. It has been found to interact with enzymes such as 5’-nucleotidase, which is involved in nucleotide metabolism The interaction between this compound and 5’-nucleotidase can modulate the enzyme’s activity, potentially influencing the overall nucleotide metabolism within cells

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to impact the expression of certain genes involved in cellular stress responses and metabolic pathways . Additionally, it may affect cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. At the molecular level, this compound can bind to enzymes and proteins, potentially inhibiting or activating their activity . This binding interaction can result in changes in gene expression, enzyme activity, and overall cellular function. For example, the interaction between this compound and 5’-nucleotidase can modulate the enzyme’s activity, leading to changes in nucleotide metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider when studying its effects. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time when exposed to light or air . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Additionally, high doses of this compound may result in toxic or adverse effects, including cellular stress and apoptosis. It is important to determine the appropriate dosage to minimize adverse effects while maximizing the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that play a role in nucleotide metabolism and other biochemical processes The presence of this compound can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical effects. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it can localize to specific cellular compartments, where it can interact with target biomolecules and exert its effects. The distribution of this compound within tissues can also affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus . This localization can be directed by targeting signals or post-translational modifications that guide this compound to its specific subcellular destinations. The subcellular localization of this compound can affect its interactions with target biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzylamine can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzyl chloride with ammonia or an amine under suitable conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles as the laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorobenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted benzylamines
  • Nitrobenzylamines
  • Reduced amine derivatives

Scientific Research Applications

3,5-Dichlorobenzylamine has a wide range of applications in scientific

Properties

IUPAC Name

(3,5-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIJWOWQUHHETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193043
Record name Benzenemethanamine, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39989-43-0
Record name Benzenemethanamine, 3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039989430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-DICHLOROPHENYL)METHANAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The reaction of 3,5-dichlorobenzaldehyde methoxime, (17.4 g, 85.7 mmole) and 0.98M borane in tetrahydrofuran (86 ml) substantially as described in 1B above produced 10.5 g (70%) of the title compound as a light yellow oil.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
86 mL
Type
solvent
Reaction Step One
[Compound]
Name
1B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the antimycobacterial activity of 3,5-Dichlorobenzylamine and its derivatives?

A1: Research has shown that this compound and certain derivatives exhibit antimycobacterial activity. Specifically, N-methyl-3,5-dichlorobenzylamine demonstrated significant inhibitory effects against Mycobacterium tuberculosis H37Ra, Mycobacterium marinum, and Mycobacterium lufu []. Notably, combining this compound with existing antitubercular agents like aminosalicylic acid, streptomycin, or dapsone resulted in synergistic effects, enhancing their efficacy [].

Q2: How does the structure of this compound influence its activity?

A2: While the exact mechanism of action of this compound as an antimycobacterial agent is not fully elucidated in the provided abstracts, studies suggest that modifications to the N-alkyl chain and substituents on the aromatic ring can significantly impact its activity []. For instance, N-methyl-3-chlorobenzylamine and N-butyl-3,5-difluorobenzylamine also demonstrated notable antimycobacterial effects, highlighting the importance of specific structural features for activity [].

Q3: Are there any studies investigating the preferred conformation and rotational barriers of this compound derivatives in solution?

A3: Yes, researchers have investigated the conformational preferences of this compound derivatives. Studies using nuclear magnetic resonance (NMR) spectroscopy, specifically focusing on long-range spin-spin coupling constants between methylene and ring protons, have provided insights into the preferred conformations and rotational barriers of the phenyl moiety in 3,5-dichlorobenzyl derivatives of ammonia, dimethylamine, and dimethylarsine in solution [].

Q4: Has this compound been used in the development of perovskite solar cells?

A4: Yes, recent research indicates that this compound has shown promise in the field of perovskite solar cells. Although limited details are available, studies suggest that incorporating this compound can lead to high-performance and stable 2D/3D perovskite solar cells []. This suggests potential applications of this compound in advanced materials science and renewable energy technologies.

Q5: What synthetic routes are available for producing 13C-labeled this compound hydrochloride?

A5: Researchers have developed an efficient synthetic route for producing 13C-labeled this compound hydrochloride, a valuable tool for analytical studies. The synthesis starts with commercially available 13C6-aniline and involves a series of reactions, including bromination, cyanation using K13CN, and borane reduction, ultimately yielding the desired labeled compound []. This method provides a reliable source of 13C7-labeled this compound hydrochloride for use as an internal standard in LC-MS assays and other applications [].

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